molecular formula C17H25N3O4S B247207 N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

Cat. No. B247207
M. Wt: 367.5 g/mol
InChI Key: ZITNMPWANYSKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-morpholinyl)-1-piperidinyl)-N-(2-pyridinylmethyl)-benzenesulfonamide, is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway. It is a small molecule that has shown promising results in various pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide exerts its effects by inhibiting the protein kinase B (PKB/Akt) pathway. This pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of this pathway by N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also highly selective for the PKB/Akt pathway, making it a valuable tool for studying this pathway. However, one limitation of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of the PKB/Akt pathway. Another direction is the investigation of the potential therapeutic applications of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in various disease models. Additionally, the role of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in regulating the immune system and as a potential anti-inflammatory agent warrants further investigation.
Conclusion
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is a small molecule that has shown promising results in various pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. It exerts its effects by inhibiting the PKB/Akt pathway, resulting in the induction of apoptosis and inhibition of cell proliferation. N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments, but its limited solubility in aqueous solutions can be a challenge. There are several future directions for the study of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, including the development of more potent and selective inhibitors of the PKB/Akt pathway and investigation of its potential therapeutic applications in various disease models.

Synthesis Methods

The synthesis of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide involves a multi-step process that includes the reaction of 4-(4-morpholinyl)-1-piperidinecarboxylic acid with 4-chlorobenzenesulfonyl chloride, followed by the reaction with 2-pyridinemethanol and acetic anhydride. The final product is obtained after purification and isolation using column chromatography.

Scientific Research Applications

N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. It has also been studied for its role in regulating the immune system and as a potential anti-inflammatory agent.

properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[4-(4-morpholin-4-ylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C17H25N3O4S/c1-14(21)18-15-2-4-17(5-3-15)25(22,23)20-8-6-16(7-9-20)19-10-12-24-13-11-19/h2-5,16H,6-13H2,1H3,(H,18,21)

InChI Key

ZITNMPWANYSKOR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.